molecular formula C21H20N2O3S B2948638 (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 617696-88-5

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B2948638
CAS No.: 617696-88-5
M. Wt: 380.46
InChI Key: PARAICANIWPBBH-UYRXBGFRSA-N
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Description

The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one belongs to the thiazolo[3,2-a]benzimidazole family, a class of heterocyclic compounds notable for their diverse pharmacological applications, including antibacterial, antifungal, and antiparasitic activities . Structurally, it features a benzylidene moiety substituted with 3-ethoxy and 4-propoxy groups attached to the thiazolo[3,2-a]benzimidazol-3(2H)-one core. The stereochemistry is confirmed as Z-configuration at the benzylidene double bond, a critical feature for maintaining biological activity in similar compounds .

Synthesis of this compound likely follows established cyclocondensation methods involving 2-mercaptobenzimidazole, chloroacetic acid, and substituted benzaldehydes in the presence of acetic anhydride and sodium acetate, as reported for analogous structures . However, the longer alkoxy chains may necessitate optimized reaction conditions to achieve comparable yields (e.g., ~60% for simpler derivatives) .

Properties

IUPAC Name

(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-11-26-17-10-9-14(12-18(17)25-4-2)13-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARAICANIWPBBH-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazole and benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 617696-88-5

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzylidene derivatives with thiazole and benzimidazole precursors. The synthetic route may include the use of solvents such as DMF or THF under controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds within the thiazolo-benzimidazole class exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound E. coli50 µg/mL
Frentizole (a related compound) Staphylococcus aureus25 µg/mL

Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (breast cancer)6.56Apoptosis induction
SK-Hep-1 (liver cancer)6.46Cell cycle arrest

Neuroprotective Effects

Recent investigations suggest that certain derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The interaction with amyloid beta peptide has been highlighted as a critical pathway for therapeutic action.

Case Studies

A notable study published in a peer-reviewed journal evaluated the biological activity of various thiazolo-benzimidazole derivatives, including our compound of interest. The results indicated that these compounds could serve as potential leads in drug discovery due to their multifaceted biological profiles.

  • Study on Antimicrobial Effects : This study focused on the efficacy of thiazolo-benzimidazole derivatives against resistant bacterial strains, showing promising results with MIC values comparable to standard antibiotics.
  • Neuroprotection Study : A separate research effort examined the neuroprotective effects of these compounds in an in vitro model of ischemia/reperfusion injury, demonstrating significant reductions in neuronal damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Synthesis Yield References
Target Compound 3-ethoxy-4-propoxybenzylidene Not explicitly reported Estimated >400 Not explicitly reported; inferred broad-spectrum activity Not reported
(2Z)-2-[4-(Allyloxy)-3-methoxybenzylidene]... 4-allyloxy-3-methoxy C₂₀H₁₆N₂O₃S 364.42 Antibacterial, antifungal (inferred) Not reported
(2Z)-2-(4-Hydroxy-3,5-dimethoxybenzylidene)... 4-hydroxy-3,5-dimethoxy C₁₇H₁₄N₂O₅S* ~358.37 Antioxidant potential (inferred) Up to 61.3%
(Z)-2-(4-Chlorobenzylidene)... 4-chloro C₁₅H₉ClN₂OS 308.76 Antiparasitic (> albendazole vs. T. spiralis) Not specified
(Z)-2-(2-Chlorobenzylidene)... 2-chloro C₁₅H₉ClN₂OS 308.76 Reduced activity (vs. 4-Cl analog) Not reported
(2Z)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}... 4-(2,6-dichlorobenzyl)oxy C₂₃H₁₄Cl₂N₂O₂S 453.34 Enhanced lipophilicity (inferred) Not reported

* Molecular formula inferred from substituent analysis.

Key Findings :

Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl): The 4-chloro derivative exhibits significant antiparasitic activity, surpassing albendazole in vitro . This is attributed to enhanced electrophilicity, improving target binding. However, this may reduce aqueous solubility .

Stereochemical Influence :

  • The Z-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets like enzyme active sites .

Synthetic Challenges :

  • Bulky substituents (e.g., propoxy) may lower reaction yields due to steric hindrance during cyclocondensation. For example, hydroxy-methoxy derivatives achieve ~61% yield, while chloro analogs require recrystallization for purity .

Positional Isomerism :

  • 2-Chloro substitution () shows reduced activity compared to 4-Cl, highlighting the importance of substituent positioning for target engagement .

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